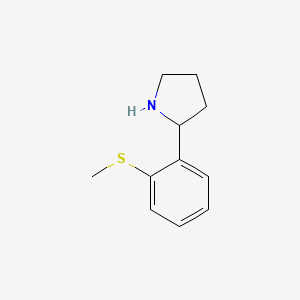

2-(2-(Methylthio)phenyl)pyrrolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

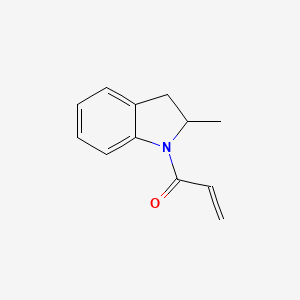

“2-(2-(Methylthio)phenyl)pyrrolidine” is a chemical compound with the molecular formula C11H15NS . It has a molecular weight of 193.31 g/mol .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrolidine ring attached to a phenyl ring through a sulfur atom . The InChI code for this compound is 1S/C11H15NS/c1-13-11-7-3-2-5-9 (11)10-6-4-8-12-10/h2-3,5,7,10,12H,4,6,8H2,1H3 .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 193.31 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 193.09252066 g/mol . The topological polar surface area is 37.3 Ų . The heavy atom count is 13 .Aplicaciones Científicas De Investigación

Organocatalysis in Chemical Synthesis

2-(2-(Methylthio)phenyl)pyrrolidine derivatives have been utilized as organocatalysts in chemical reactions. For example, derivatives of pyrrolidine, such as (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, derived from l-proline, have shown efficiency as organocatalysts in the Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes. This process synthesizes various γ-nitro carbonyl compounds with high yield and excellent stereoselectivity, without the need for additives (Singh et al., 2013).

Synthesis of Heterocyclic Compounds

Pyrrolidines are crucial in the synthesis of heterocyclic organic compounds, which have diverse applications in medicine, such as in the production of drugs, and in industry, for example, as dyes or agrochemical substances. Studies on pyrrolidines, including this compound, contribute significantly to the development of synthetic methods for these compounds. For instance, the [3+2] cycloaddition reaction involving N-methyl azomethine ylide and various nitropropenes has been investigated, leading to the production of unique pyrrolidine derivatives (Żmigrodzka et al., 2022).

Asymmetric Synthesis and Complex Formation

This compound and its derivatives are also employed in asymmetric synthesis and complex formation. These compounds are used in reactions to form N-heterocyclic compounds with unique structures and potential applications in various fields, including pharmaceuticals and materials science. For instance, reactions involving lithium pyrrolidinide and methyl iodide have been used to synthesize dihydro-1H-pyrrolizine derivatives (Matsumura et al., 2000).

Catalysis and Anticancer Activity

Pyrrolidine derivatives, including those similar to this compound, have been explored for their catalytic properties and potential biological activities. For example, iodine-catalyzed reactions involving pyrrolidinone and thiophenol have led to the formation of pyrrolidin-2-one derivatives with notable in vitro anticancer activities (Ramachandran et al., 2012).

Safety and Hazards

Propiedades

IUPAC Name |

2-(2-methylsulfanylphenyl)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NS/c1-13-11-7-3-2-5-9(11)10-6-4-8-12-10/h2-3,5,7,10,12H,4,6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTYHQGKUJLXRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C2CCCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(1-Benzylaziridin-2-yl)methoxy]-2-methyl-1,3-benzoxazole](/img/structure/B2916942.png)

![2-methyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2916948.png)

![N-[(2-methoxyphenyl)methyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2916951.png)

![1-Phenyl-3-[4-[(triphenyl-lambda5-phosphanylidene)amino]phenyl]pyrazole-4-carbaldehyde](/img/structure/B2916958.png)

![2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-phenylethanol](/img/structure/B2916959.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2916960.png)

![ethyl 2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate](/img/structure/B2916961.png)

![Sodium;2-[[5-[(E)-[3-[[bis(carboxymethyl)amino]methyl]-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]-(2-sulfophenyl)methyl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetate](/img/structure/B2916962.png)

![3-[4-allyl-5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2916964.png)